molecular formula C13H10F3N3O2S B3035357 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile CAS No. 318517-76-9

5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile

Cat. No.: B3035357
CAS No.: 318517-76-9
M. Wt: 329.3 g/mol
InChI Key: WTZUQRNFLXZBQB-UHFFFAOYSA-N
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Description

5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, a benzylsulfonyl (-SO₂-Bn) moiety at position 5, and a cyano (-CN) group at position 2. The benzylsulfonyl substituent imparts significant polarity and electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

5-benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c1-19-12(10(7-17)11(18-19)13(14,15)16)22(20,21)8-9-5-3-2-4-6-9/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZUQRNFLXZBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131063
Record name 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318517-76-9
Record name 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318517-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzylsulfonyl group may also play a role in binding to specific proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrazole-4-carbonitrile scaffold is common in bioactive molecules. Key structural variations among analogs include substituents at positions 1, 3, and 5, which critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile 1-CH₃, 3-CF₃, 5-SO₂-Bn, 4-CN High polarity (SO₂-Bn), lipophilic (CF₃), potential metabolic stability
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-pyrazole-3-carbonitrile) 1-(2,6-Cl₂-4-CF₃-C₆H₂), 3-CN, 4-SO-CF₃, 5-NH₂ Sulfinyl group (SO-CF₃), insecticidal activity; less polar than sulfonyl analogs
N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide 1-CH₃, 3-CF₃, 4-CONH-(pyridinyl) Carboxamide group enhances hydrogen bonding; dual CF₃ groups increase lipophilicity
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 1-CH₃, 3-Ph, 5-S-(3-Cl-C₆H₄), 4-CN Thioether (S-) group lowers polarity; chlorine enhances halogen bonding
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile 1-CH₂-(pyridinyl), 3-CF₃, 4-NO₂, 5-CH₃ Nitro group (NO₂) is strongly electron-withdrawing; may enhance reactivity

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group contributes to higher logP values, favoring membrane permeability, a feature shared with fipronil and carboxamide derivatives .
  • Thermal Stability : Sulfonyl groups (as in the target compound) are more thermally stable than sulfinyl or thioether groups, which may decompose under oxidative conditions .

Biological Activity

5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile, a compound with the chemical formula C13H10F3N3O2S, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of pyrazole derivatives that have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C13H10F3N3O2S
  • Molecular Weight : 329.3 g/mol
  • CAS Number : 318517-76-9

This compound exhibits a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that similar compounds effectively inhibited the growth of antibiotic-resistant Gram-positive bacteria and disrupted biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 μg/mL
Compound BE. faecalis1.0 μg/mL
This compoundMRSA, E. faecalisTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In one study, several pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities, revealing IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition .

Table 2: COX Inhibition Data for Selected Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound C0.150.027.5
Compound D0.100.033.33
This compoundTBDTBDTBD

Case Studies

  • Study on Antimicrobial Properties : A recent study focused on the synthesis and evaluation of various pyrazole derivatives for their antimicrobial properties. The findings indicated that compounds with a trifluoromethyl group exhibited enhanced activity against resistant strains compared to traditional antibiotics .
  • Evaluation of Anti-inflammatory Effects : Another significant study assessed the anti-inflammatory effects of different pyrazole derivatives using an animal model for carrageenan-induced paw edema. The results showed that certain derivatives had comparable efficacy to standard anti-inflammatory drugs like diclofenac .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Disruption of Bacterial Cell Functions : Similar compounds have been shown to interfere with bacterial macromolecular synthesis, leading to cell death and inhibition of biofilm formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Reactant of Route 2
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile

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